Mulberrofuran B
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Mulberrofuran B can be synthesized from 2,4-dihydroxybenzaldehyde and 5-bromoresorcinol . The main synthetic steps involve neutral aluminum oxide-mediated site-selective reactions . Another method involves the intermolecular Diels–Alder cycloaddition reaction between dienophile S3 and diene S15 at 180°C in toluene, resulting in the formation of exo and endo adducts .
Industrial Production Methods
Currently, this compound is primarily isolated from natural sources, specifically the ethanol extract of Morus alba roots
Chemical Reactions Analysis
Types of Reactions
Mulberrofuran B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Halogenation reactions using reagents like bromine (Br2) and chlorine (Cl2) are typical.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions can produce alcohols.
Scientific Research Applications
Mulberrofuran B has a wide range of scientific research applications, including but not limited to:
Mechanism of Action
Mulberrofuran B exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species (ROS), thereby protecting cells from oxidative damage . The compound also inhibits key enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects . Additionally, this compound has been identified as a potent inhibitor of hepatitis A virus 3C proteinase and RNA-directed RNA polymerase, suggesting its potential as an antiviral agent .
Comparison with Similar Compounds
Mulberrofuran B is structurally similar to other phenolic compounds isolated from Morus alba, such as Mulberrofuran G, Kuwanon C, and Albanol B . These compounds share similar antioxidant and anti-inflammatory properties but differ in their specific molecular structures and biological activities . For example, Mulberrofuran G has been shown to exhibit stronger antibacterial activity compared to this compound .
List of Similar Compounds
- Mulberrofuran G
- Kuwanon C
- Albanol B
- Morusin
- Rhaponticin
- Procyanidin A2
- Alaternin
- Psoralidin
Properties
IUPAC Name |
5-[7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-methoxy-1-benzofuran-2-yl]benzene-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O4/c1-16(2)6-5-7-17(3)8-10-22-23(28-4)11-9-18-14-24(29-25(18)22)19-12-20(26)15-21(27)13-19/h6,8-9,11-15,26-27H,5,7,10H2,1-4H3/b17-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZLRLDMVAJOIKX-CAOOACKPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C=CC2=C1OC(=C2)C3=CC(=CC(=C3)O)O)OC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=C(C=CC2=C1OC(=C2)C3=CC(=CC(=C3)O)O)OC)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79295-49-1 | |
Record name | 1,3-Benzenediol, 5-(7-((2E)-3,7-dimethyl-2,6-octadienyl)-6-methoxy-2-benzofuranyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079295491 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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